molecular formula C11H7BrN2S B1273263 4-(4-Bromophenyl)-2-thiazoleacetonitrile CAS No. 94833-31-5

4-(4-Bromophenyl)-2-thiazoleacetonitrile

Cat. No. B1273263
CAS RN: 94833-31-5
M. Wt: 279.16 g/mol
InChI Key: VBHJUUAUIGGAPS-UHFFFAOYSA-N
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Description

The compound "4-(4-Bromophenyl)-2-thiazoleacetonitrile" is a chemical entity that can be synthesized and utilized in various chemical reactions. It is related to a family of compounds that exhibit a range of biological activities and can be used as intermediates in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of brominated compounds with thioamides or thioureas. For instance, the reaction of 3-bromooxindole with substituted thioamides in acetonitrile can lead to the formation of 2-aryl-5-(2-aminophenyl)-4-hydroxy-1,3-thiazoles at room temperature, which can undergo further transformation at elevated temperatures . Similarly, the condensation of bromomalononitrile with N-substituted thioureas can yield 4-aminothiazoline derivatives, which can be further processed into amides . These methods highlight the versatility of brominated precursors in the synthesis of thiazole compounds.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be complex and is often characterized by X-ray crystallography. For example, the crystal structure of a related compound, 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine, has been determined, revealing hydrogen bonding and weak π-π stacking interactions that contribute to the stability of the crystal structure . These structural features are important for understanding the reactivity and potential intermolecular interactions of thiazole derivatives.

Chemical Reactions Analysis

Thiazole derivatives can participate in a variety of chemical reactions. For instance, they can undergo ring transformation reactions to form benzopyrimido thiazol derivatives with glycosidase inhibitory activity . They can also be brominated regiospecifically to yield brominated thiazole derivatives . These reactions demonstrate the chemical versatility of thiazole compounds and their potential use in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect the stability and reactivity of these compounds. For example, electron-withdrawing substituents can slow down the rate of ring transformation reactions in thiazoles . Additionally, the crystal structure analysis can provide insights into the intermolecular forces that affect the compound's physical properties, such as melting point and solubility .

Scientific Research Applications

1. Antimicrobial and Antiproliferative Agents

  • Application Summary: The compound is used in the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which have shown promising antimicrobial and antiproliferative (anticancer) activities .
  • Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
  • Results: The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

2. Synthesis of Mixed Bisamide Derivative and Monoamide Product

  • Application Summary: 4-Bromophenyl isocyanate, which can be derived from 4-(4-Bromophenyl)-2-thiazoleacetonitrile, is used in the synthesis of mixed bisamide derivative and monoamide product .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The outcomes of this application are not provided in the source .

Safety And Hazards

This involves understanding the risks associated with handling the compound. It includes toxicity data, safety precautions, and first aid measures .

Future Directions

This involves predicting or suggesting further studies that could be done with the compound. This could include potential applications, further reactions, or investigations into its mechanism of action .

properties

IUPAC Name

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2S/c12-9-3-1-8(2-4-9)10-7-15-11(14-10)5-6-13/h1-4,7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHJUUAUIGGAPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)CC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383112
Record name 4-(4-Bromophenyl)-2-thiazoleacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)-2-thiazoleacetonitrile

CAS RN

94833-31-5
Record name 4-(4-Bromophenyl)-2-thiazoleacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Bromophenyl)-2-thiazoleacetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

This compound was synthesized from 2-bromo-1-(4-bromophenyl)ethanone and 2-cyanothioacetamide as described in example 1 step 1 (2.4 g, 48% yield), and it was carried through without further purification. MS (ESI) m/z: Calculated for C11H7BrN2S: 277.95. found: 279.0 (M+H)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Samanta, M Huang, S Li, Z Yang, Y He, Z Gu… - Theranostics, 2021 - ncbi.nlm.nih.gov
Aggregation induced emission (AIE)-active bright two-photon fluorescent probes with second near-infrared (NIR-II) light excitability can be used for efficient brain bioimaging studies, …
Number of citations: 32 www.ncbi.nlm.nih.gov

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